molecular formula C13H9Br2N3S2 B4364762 5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4364762
M. Wt: 431.2 g/mol
InChI Key: KRQOIPAPNNEOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is also known by the name 'DBTMT' and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibits significant biochemical and physiological effects. The compound has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in neurodegenerative disorders. The compound has also been shown to exhibit antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is its potential pharmacological properties in the treatment of various diseases. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of the compound is its toxicity, which can limit its use in lab experiments.

Future Directions

There are several future directions for the study of 5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. One of the directions is to further investigate the mechanism of action of the compound and identify the specific enzymes and proteins it targets. Another direction is to explore the potential of the compound in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, the development of more stable and less toxic analogs of the compound could enhance its potential for clinical use.

Scientific Research Applications

5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential pharmacological properties. The compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-(4,5-dibromothiophen-2-yl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3S2/c1-7-3-2-4-8(5-7)18-12(16-17-13(18)19)10-6-9(14)11(15)20-10/h2-6H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQOIPAPNNEOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC(=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
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5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
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5-(4,5-dibromo-2-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

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